4-(Trifluoromethyl)benzyl thiocyanate
Description
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)8-3-1-7(2-4-8)5-14-6-13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEGYIHZYAYEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzyl thiocyanate typically involves the following steps:
Benzyl Chloride Derivation: Starting with benzyl chloride, the trifluoromethyl group is introduced through a trifluoromethylation reaction.
Thiocyanation: The benzyl chloride derivative undergoes a reaction with thiocyanate ions (SCN⁻) to form the thiocyanate ester.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)benzyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form thiocyanate derivatives.
Reduction: Reduction reactions can lead to the formation of different sulfur-containing compounds.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) can be employed in substitution reactions.
Major Products Formed:
Oxidation Products: Thiocyanate derivatives, such as thiocyanic acid.
Reduction Products: Sulfur-containing compounds, such as thiols.
Substitution Products: Cyanide derivatives and other substituted benzyl compounds.
Scientific Research Applications
Organic Synthesis
4-(Trifluoromethyl)benzyl thiocyanate serves as a valuable reagent in organic synthesis. It is utilized as a building block for the preparation of more complex molecules, particularly those with potential pharmaceutical applications. The trifluoromethyl group enhances the lipophilicity of the compounds, aiding in their ability to cross cell membranes and interact with biological targets .
Biochemical Studies
In biochemical assays, this compound is employed to study enzyme activity and inhibition. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate enzyme mechanisms and protein interactions. This capability makes it a useful probe in understanding cellular processes and metabolic pathways.
Material Science and Agrochemicals
This compound is also used in the development of agrochemicals and advanced materials. Its chemical properties can enhance the performance and stability of these products, making it an important compound in industrial applications.
Case Study 1: Enzyme Inhibition Studies
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated that the compound could significantly inhibit enzyme activity, providing insights into its potential therapeutic applications against metabolic disorders .
Case Study 2: Synthesis of Novel Compounds
Researchers have utilized this compound as a precursor for synthesizing novel compounds with enhanced biological activity. By modifying the reaction conditions and utilizing this compound in various synthetic routes, they successfully produced derivatives that exhibited promising pharmacological profiles .
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)benzyl thiocyanate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's reactivity and stability, while the thiocyanate group can act as a nucleophile or electrophile in various reactions. The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzyl Thiocyanate Derivatives
*Inference: The -CF₃ group increases electrophilicity compared to unsubstituted benzyl thiocyanate but remains lower than isothiocyanates.
Table 2: Impact of Substituents on Reactivity and Bioactivity
Biological Activity
4-(Trifluoromethyl)benzyl thiocyanate (CAS No. 41499-20-1) is a synthetic organic compound characterized by its trifluoromethyl group and thiocyanate functional group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry. This article synthesizes available research findings on its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNS
- Molecular Weight : 221.21 g/mol
- Structure : The compound features a benzyl group substituted with a trifluoromethyl group at the para position and a thiocyanate group.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on enzymatic activity, cellular processes, and potential therapeutic applications.
- Inhibition of Enzymatic Activity :
- Cellular Effects :
- Antimicrobial Properties :
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various thiocyanate compounds, including derivatives of this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Acetylcholinesterase Inhibition | 50 | |
| Phenyl isothiocyanate | Antimicrobial | 30 | |
| Benzyl isothiocyanate | Antimicrobial | 25 |
Biochemical Pathways
The interactions of this compound within biochemical pathways are complex. It is hypothesized to affect the following pathways:
- Detoxification Pathways : By modulating enzyme activity involved in detoxification processes.
- Metabolic Regulation : Influencing metabolic flux through competitive inhibition of key enzymes.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 4-(Trifluoromethyl)benzyl thiocyanate with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a benzyl chloride precursor reacts with potassium thiocyanate (KSCN) in polar aprotic solvents like acetonitrile or THF. Temperature control (20–25°C) minimizes side reactions, and anhydrous conditions prevent hydrolysis of the thiocyanate group. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitoring by TLC and NMR confirms intermediate formation .
Q. Which characterization techniques reliably confirm the structure of this compound?
- Methodological Answer :
- NMR : and NMR identify aromatic protons, trifluoromethyl splitting patterns, and thiocyanate carbon signals.
- IR Spectroscopy : Confirms the SCN stretch (~2100–2150 cm).
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks and isotopic patterns.
- X-ray Crystallography : Resolves ambiguous stereoelectronic effects caused by the trifluoromethyl group .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use explosion-proof ventilation (≥10 air changes/hour) to mitigate vapor accumulation.
- PPE : Chemical-resistant gloves (e.g., nitrile), full-face respirators with organic vapor cartridges, and impermeable aprons.
- Emergency Measures : Immediate access to eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .
Q. What common side reactions occur during synthesis, and how are they minimized?
- Methodological Answer : Hydrolysis of the thiocyanate group to benzyl thiol is a key side reaction. Mitigation strategies include using dry solvents, inert atmospheres (N/Ar), and avoiding protic solvents. Side products like disulfides form via oxidation; adding antioxidants (e.g., BHT) or working under reduced light exposure suppresses this .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for thiocyanate derivatives?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in SCN). Use variable-temperature NMR to probe conformational exchange. Complement with computational simulations (DFT for NMR chemical shifts) and X-ray crystallography for definitive structural assignment. Cross-validate MS data with isotopic labeling experiments .
Q. What strategies modulate the reactivity of the thiocyanate group in cross-coupling reactions?
- Methodological Answer :
- Lewis Acid Catalysis : ZnCl or CuI enhances electrophilicity for Suzuki-Miyaura couplings.
- Solvent Effects : DMF or DMSO stabilizes transition states in nucleophilic aromatic substitutions.
- Protecting Groups : Temporarily mask the thiocyanate with tert-butyl groups to direct regioselectivity .
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
- Methodological Answer : The -CF group is strongly electron-withdrawing, reducing electron density on the benzene ring. This activates the benzyl position for electrophilic attacks but deactivates it for nucleophilic substitutions. Hammett constants (σ = 0.43) predict meta-directing effects in aromatic reactions. Computational studies (NBO analysis) quantify hyperconjugative interactions with the thiocyanate group .
Q. What in vitro assays evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative strains, with ampicillin and solvent controls.
- Anti-inflammatory Models : NLRP3 inflammasome inhibition assays (e.g., IL-1β ELISA in THP-1 cells), using CY-09 (a structural analog) as a positive control .
- Cytotoxicity Controls : MTT assays on HEK-293 or HepG2 cells to rule off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
